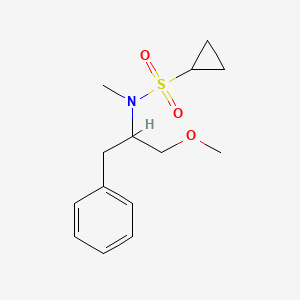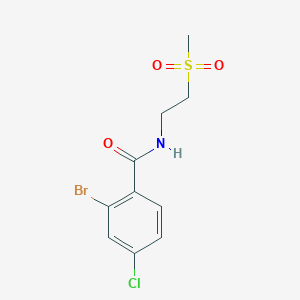
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide, also known as EIDD-2801, is a promising antiviral drug candidate that has gained significant attention in recent years. It is a small molecule inhibitor that has shown potent activity against a broad range of RNA viruses, including coronaviruses, influenza viruses, and respiratory syncytial virus (RSV).
作用機序
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine triphosphate (N4-HCTP), inside the infected cell. N4-HCTP is incorporated into the viral RNA by the viral RNA polymerase, leading to lethal mutagenesis of the virus. This mechanism of action is unique compared to other antiviral drugs, which typically target viral proteins.
Biochemical and Physiological Effects:
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has been shown to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has been shown to be effective in reducing viral titers and improving survival rates in animal models of viral infections.
実験室実験の利点と制限
One of the main advantages of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is its broad-spectrum activity against RNA viruses. This makes it a promising candidate for the treatment of emerging viral infections, such as COVID-19. However, one of the limitations of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is its low solubility in water, which can make it challenging to formulate for oral administration.
将来の方向性
Several future directions for N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide research include:
1. Further preclinical studies to evaluate the safety and efficacy of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide in animal models of viral infections.
2. Clinical trials to evaluate the safety and efficacy of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide in humans.
3. Optimization of the synthesis method to improve the yield and scalability of the process.
4. Formulation studies to improve the solubility and bioavailability of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide.
5. Evaluation of the potential for resistance to N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide and the development of strategies to overcome resistance.
6. Investigation of the potential for combination therapy with other antiviral drugs to improve efficacy and reduce the risk of resistance.
In conclusion, N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide is a promising antiviral drug candidate that has shown potent activity against a broad range of RNA viruses. Its unique mechanism of action and low toxicity make it a promising candidate for the treatment of viral infections, including emerging viral infections such as COVID-19. Further research is needed to evaluate its safety and efficacy in humans and to optimize its synthesis and formulation for clinical use.
合成法
The synthesis of N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide involves several steps, including the synthesis of the indazole ring, the cyclobutane ring, and the amide linkage. The first step involves the reaction of 2-bromoacetophenone with ethyl isocyanoacetate to form 2-ethylindazole-6-carboxylic acid ethyl ester. The second step involves the reaction of this compound with 2-methoxyethylamine to form the corresponding amide. The final step involves the intramolecular cyclization of the amide to form the cyclobutane ring. The overall yield of the synthesis is around 20%.
科学的研究の応用
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has shown promising results in preclinical studies against a broad range of RNA viruses, including coronaviruses, influenza viruses, and RSV. It has been shown to inhibit viral replication by targeting the viral RNA polymerase, which is essential for viral replication. N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide has also been shown to have a high barrier to resistance, making it a promising candidate for the treatment of viral infections.
特性
IUPAC Name |
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-20-12-13-5-6-14(11-15(13)19-20)18-16(21)17(7-4-8-17)9-10-22-2/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXIYLHDDOXAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C=CC(=CC2=N1)NC(=O)C3(CCC3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylindazol-6-yl)-1-(2-methoxyethyl)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-[(3-Chloro-2-fluorophenyl)methylamino]phenyl]methyl]piperidin-4-ol](/img/structure/B7634038.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)



![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
![3,5-Dimethyl-4-[(3-methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7634131.png)
![4-fluoro-3-methoxy-N-[2-(6-methylpyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B7634139.png)
![N-[2-[1-(3-fluorophenyl)pyrazol-3-yl]ethyl]cyclopentene-1-carboxamide](/img/structure/B7634140.png)